4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide
CAS No.: 1058474-88-6
Cat. No.: VC11933030
Molecular Formula: C24H27N5O2
Molecular Weight: 417.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058474-88-6 |
|---|---|
| Molecular Formula | C24H27N5O2 |
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | 4-[6-(2,4-dimethylphenyl)pyridazin-3-yl]-N-(2-methoxyphenyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C24H27N5O2/c1-17-8-9-19(18(2)16-17)20-10-11-23(27-26-20)28-12-14-29(15-13-28)24(30)25-21-6-4-5-7-22(21)31-3/h4-11,16H,12-15H2,1-3H3,(H,25,30) |
| Standard InChI Key | IVGLHXCGEAMUJF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC)C |
Introduction
Potential Biological Activities
Compounds with similar structures often exhibit a range of biological activities, including antiviral, antibacterial, and antifungal properties. For instance, derivatives of piperazine and pyridazine have been studied for their potential therapeutic effects:
-
Antiviral Activity: Some piperazine derivatives have shown moderate protection against certain viruses, such as Coxsackievirus B-2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1) .
-
Antibacterial and Antifungal Activities: These compounds may also exhibit activity against bacteria and fungi, although specific data for this compound is not available.
Synthesis and Chemical Modifications
The synthesis of such compounds typically involves multiple steps, including the formation of the pyridazine and piperazine rings, followed by substitution reactions to introduce the phenyl groups. Chemical modifications can significantly affect the biological activity and pharmacokinetic properties of these compounds.
Future Directions
-
Biological Evaluation: Conducting in vitro and in vivo studies to assess antiviral, antibacterial, and antifungal activities.
-
Structural Modifications: Exploring chemical modifications to enhance bioavailability and efficacy.
-
Pharmacokinetic Studies: Investigating absorption, distribution, metabolism, and excretion (ADME) properties.
Given the lack of specific data on this compound, future research should focus on these areas to fully understand its potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume